molecular formula C9H18N2O4S B12105053 Methionylthreonine

Methionylthreonine

Cat. No.: B12105053
M. Wt: 250.32 g/mol
InChI Key: KAKJTZWHIUWTTD-UHFFFAOYSA-N
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Description

    Methionylthreonine: (Met-Thr) is a dipeptide composed of the amino acids and .

  • It plays essential roles in protein synthesis, metabolism, and cellular function.
  • Preparation Methods

      Synthetic Routes: Met-Thr can be synthesized by coupling and using peptide bond formation.

      Reaction Conditions: The reaction typically occurs in an aqueous medium with appropriate protecting groups and activating agents.

      Industrial Production: While Met-Thr is not commonly produced industrially, it can be synthesized on a laboratory scale.

  • Chemical Reactions Analysis

      Reactions: Met-Thr can undergo various reactions, including hydrolysis, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: Hydrolysis yields and as the major products.

  • Scientific Research Applications

      Chemistry: Met-Thr serves as a model compound for studying peptide chemistry and enzymatic reactions.

      Biology: It plays a role in protein folding, stability, and function.

      Medicine: Met-Thr may have potential therapeutic applications, although research is limited.

      Industry: Its industrial applications are currently minimal.

  • Mechanism of Action

      Targets: Met-Thr interacts with cellular proteins, enzymes, and receptors.

      Pathways: It may influence metabolic pathways, protein synthesis, or signaling cascades.

  • Comparison with Similar Compounds

      Uniqueness: Met-Thr’s uniqueness lies in its specific combination of and .

      Similar Compounds: Other dipeptides include , , and .

    Properties

    IUPAC Name

    2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-hydroxybutanoic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H18N2O4S/c1-5(12)7(9(14)15)11-8(13)6(10)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KAKJTZWHIUWTTD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C(C(=O)O)NC(=O)C(CCSC)N)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H18N2O4S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    250.32 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Methionyl-Threonine
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0028983
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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